molecular formula C22H24B2N2O2 B1401459 3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene CAS No. 950511-17-8

3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene

Cat. No. B1401459
M. Wt: 370.1 g/mol
InChI Key: DUHMHQCZFHLKDR-UHFFFAOYSA-N
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Description

The compound contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the boratricyclo group, which could impart a degree of three-dimensionality to the molecule. The tetramethyl-1,3,2-dioxaborolan-2-yl group could also influence the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing boronic esters are often used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene and its derivatives are primarily studied for their synthesis and structural properties. In one study, boric acid ester intermediates with benzene rings, related to this compound, were synthesized through a three-step substitution reaction. The structures of these compounds were confirmed using various spectroscopic methods, such as FTIR, NMR, and mass spectrometry. Furthermore, crystallographic and conformational analyses were conducted using X-ray diffraction and compared with density functional theory (DFT) calculations. This research highlights the compound's potential for use in advanced material synthesis and structural analysis (Huang et al., 2021).

Application in Polymer Synthesis

Another area of application is in the synthesis of polymers. A study demonstrated the use of related boric acid ester compounds in the initiation of Suzuki-Miyaura chain growth polymerization, leading to the production of heterodisubstituted polyfluorenes. These polyfluorenes showed potential for creating stable nanoparticles with high fluorescence emission, indicating their utility in the field of materials science, particularly in the development of optically active materials (Fischer, Baier, & Mecking, 2013).

Boronated Phosphonium Salts Synthesis

In another study, boronated phosphonium salts were synthesized using derivatives similar to 3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene. These compounds exhibited significant cytotoxicity and boron uptake in cell-based studies, suggesting potential applications in medicinal chemistry and cancer research (Morrison et al., 2010).

Safety And Hazards

Compounds containing boronic esters can cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential areas for further exploration. They are particularly important in the pharmaceutical industry, where they are used in the synthesis of many drugs .

properties

IUPAC Name

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24B2N2O2/c1-21(2)22(3,4)28-24(27-21)17-11-7-10-16(14-17)23-25-18-12-5-8-15-9-6-13-19(26-23)20(15)18/h5-14,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHMHQCZFHLKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24B2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene
Reactant of Route 2
Reactant of Route 2
3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene
Reactant of Route 3
Reactant of Route 3
3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene
Reactant of Route 4
Reactant of Route 4
3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene
Reactant of Route 5
Reactant of Route 5
3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene
Reactant of Route 6
Reactant of Route 6
3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene

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